Cas no 271-58-9 (2,1-Benzisoxazole)

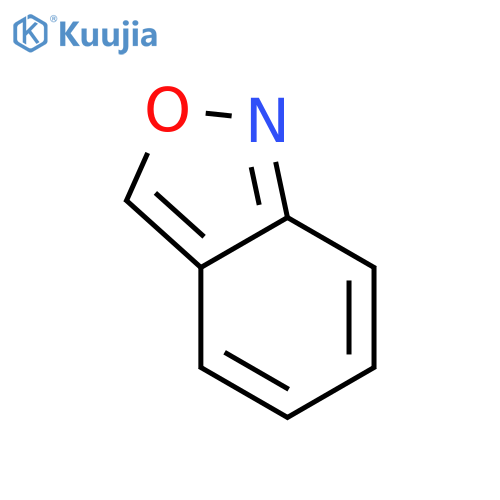

2,1-Benzisoxazole structure

商品名:2,1-Benzisoxazole

2,1-Benzisoxazole 化学的及び物理的性質

名前と識別子

-

- 2,1-Benzisoxazole

- Anthranil

- 2,1-benzoxazole

- Benz(c)isoxazole

- BENZO[C]ISOXAZOLE

- FZKCAHQKNJXICB-UHFFFAOYSA-N

- 58GQ20G9W6

- NSC99331

- 2,1-benzoisoxazole

- Anthranil, 99%

- NCIOpen2_002087

- 2,1-Benzisoxazole (8CI)(9CI)

- FCH1116535

- ST50984709

- Q271

- AMY15966

- GEO-00264

- FT-0622411

- W-200267

- NSC-99331

- SCHEMBL175342

- T70698

- MFCD00005806

- NSC 99331

- UNII-58GQ20G9W6

- C7H5NO

- SY051668

- CHEMBL508432

- CS-0143974

- CHEBI:51555

- Q27122650

- BENZ(A)ISOXAZOLE

- InChI=1/C7H5NO/c1-2-4-7-6(3-1)5-9-8-7/h1-5

- AKOS005255306

- DTXSID00181565

- 271-58-9

- NS00028262

- EINECS 205-980-5

- DB-047169

- A2337

-

- MDL: MFCD00005806

- インチ: 1S/C7H5NO/c1-2-4-7-6(3-1)5-9-8-7/h1-5H

- InChIKey: FZKCAHQKNJXICB-UHFFFAOYSA-N

- ほほえんだ: O1C([H])=C2C([H])=C([H])C([H])=C([H])C2=N1

計算された属性

- せいみつぶんしりょう: 119.03700

- どういたいしつりょう: 119.037113783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 色と性状: 黄色または赤褐色の透明な液体

- 密度みつど: 1.183 g/mL at 25 °C(lit.)

- ゆうかいてん: <-18.15°C

- ふってん: 101°C/15mmHg(lit.)

- フラッシュポイント: 華氏温度:201.2°f

摂氏度:94°c - 屈折率: n20/D 1.584(lit.)

- PSA: 26.03000

- LogP: 1.82780

- ようかいせい: 未確定

2,1-Benzisoxazole セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: S24/25

-

危険物標識:

- セキュリティ用語:S24/25

- ちょぞうじょうけん:Sealed in dry,2-8°C

2,1-Benzisoxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A550798-25g |

Benzo[c]isoxazole |

271-58-9 | 98% | 25g |

$319.0 | 2025-02-24 | |

| abcr | AB151600-25 g |

2,1-Benzisoxazole, 98%; . |

271-58-9 | 98% | 25g |

€658.50 | 2023-06-23 | |

| Chemenu | CM161955-25g |

Benzo[c]isoxazole |

271-58-9 | 95%+ | 25g |

$383 | 2024-07-28 | |

| Apollo Scientific | OR932514-5g |

2,1-Benzisoxazole |

271-58-9 | 98% | 5g |

£76.00 | 2025-02-21 | |

| TRC | B130213-500mg |

2,1-Benzisoxazole |

271-58-9 | 500mg |

$ 95.00 | 2022-06-07 | ||

| abcr | AB151600-1 g |

2,1-Benzisoxazole, 98%; . |

271-58-9 | 98% | 1g |

€104.20 | 2023-06-23 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151655-1G |

2,1-Benzisoxazole |

271-58-9 | >98.0%(GC) | 1g |

¥182.90 | 2023-09-04 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2337-5G |

Anthranil |

271-58-9 | >98.0%(GC) | 5g |

¥610.00 | 2024-04-16 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A838779-5g |

Anthranil |

271-58-9 | 98% | 5g |

880.00 | 2021-05-17 | |

| eNovation Chemicals LLC | Y1044593-10g |

Benzo[c]isoxazole |

271-58-9 | 98% | 10g |

$260 | 2023-05-17 |

2,1-Benzisoxazole 関連文献

-

Jian Li,Zheng-Bing Wang,Yue Xu,Xue-Chen Lu,Shang-Rong Zhu,Li Liu Chem. Commun. 2019 55 12072

-

Yang Liu,Lin Guo,Hongliang Duan,Liming Zhang,Neng Jiang,Xuechu Zhen,Jianhua Shen RSC Adv. 2015 5 40964

-

Ying Guo,Ling-Yan Shao,Kun-Kun Yu,Ya-Hua Hu,Hong-Wei Liu,Dao-Hua Liao,Ya-Fei Ji Org. Chem. Front. 2017 4 1962

-

Kashif Majeed,Fengtao Zhou,Qiuyu Zhang Org. Biomol. Chem. 2021 19 3707

-

Yaping Song,Ruifang Xue,Li Wang,Nan Li,Zhijun Fang,Yanghe Fu,De-Li Chen,Weidong Zhu,Fumin Zhang Green Chem. 2023 25 1107

271-58-9 (2,1-Benzisoxazole) 関連製品

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:271-58-9)2,1-Benzisoxazole

清らかである:99%

はかる:25g

価格 ($):287.0